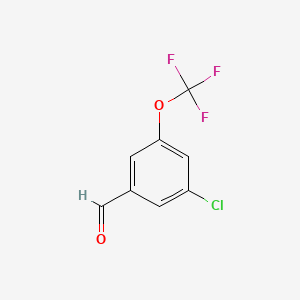










|
REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([O:20][C:21]([F:24])([F:23])[F:22])[CH:19]=1)[CH2:15][OH:16].CCN(C(C)C)C(C)C>C(Cl)Cl>[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([O:20][C:21]([F:22])([F:23])[F:24])[CH:19]=1)[CH:15]=[O:16]
|


|
Name
|
|
|
Quantity
|
13.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
21.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(CO)C=C(C1)OC(F)(F)F
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
60.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at −78° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The cloudy solution was stirred at −78° C. for 40 minutes
|
|
Duration
|
40 min
|
|
Type
|
STIRRING
|
|
Details
|
The resulting homogeneous solution was stirred at −78° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred 18 hours
|
|
Duration
|
18 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The crude solution was concentrated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the residue diluted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
washed with H2O (1×), 2N HCl (1×), brine (1×), aqueous NaHCO3 (1×) and brine (1×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=O)C=C(C1)OC(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.9 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |